2-(4-Dibenzothiophenyl)-2-propanol
Description
Significance of Dibenzothiophene (B1670422) Derivatives in Contemporary Chemical Research
Dibenzothiophene (DBT), an organosulfur compound composed of two benzene (B151609) rings fused to a central thiophene (B33073) ring, and its derivatives are foundational components in various fields of chemical science. wikipedia.org These compounds are noted for their unique electronic and structural properties, which make them ideal candidates for a range of applications.
In the realm of materials science , dibenzothiophene derivatives are actively being explored as new semiconductor materials. rsc.org Their inherent properties, such as high ionization potential, large band gap, and a planar structure conducive to intermolecular interactions, make them promising for use in organic field-effect transistors (OFETs). rsc.org The sulfur atom within the dibenzothiophene structure can enhance intermolecular overlap, which facilitates charge migration, a crucial factor for efficient semiconductor performance. rsc.org Research has demonstrated that modifying the dibenzothiophene core at different positions can tune the material's properties, leading to enhanced performance in electronic devices. rsc.orgrsc.org For instance, certain derivatives have shown good thermal and photo-oxidation stability, along with charge carrier mobilities suitable for practical applications. rsc.orgrsc.org
Furthermore, the extension of the main chain conjugation length in polymers incorporating dibenzothiophene units has been shown to be beneficial for achieving excellent electrochemical and electrochromic properties. frontiersin.org This tunability through chemical synthesis underscores the importance of dibenzothiophene derivatives in the development of advanced organic electronic materials. frontiersin.orgresearchgate.net
Importance of Tertiary Alcohol Functionality in Complex Organic Transformations
Tertiary alcohols, characterized by a hydroxyl (-OH) group attached to a carbon atom bonded to three other carbon atoms, are a crucial functional group in organic synthesis. fiveable.me Their unique structure imparts specific reactivity and stability, making them valuable intermediates in the synthesis of complex molecules. fiveable.meacs.org
One of the key aspects of tertiary alcohols is their stability, which arises from the dispersal of positive charge that can develop during reactions. fiveable.me This stability, however, also renders them less reactive in certain transformations compared to primary and secondary alcohols. fiveable.me For instance, the bulky alkyl groups surrounding the hydroxyl-bearing carbon can sterically hinder the approach of reagents, a factor that must be carefully considered in synthetic planning. fiveable.me
Despite this, the synthesis of tertiary alcohols is a highly active area of research, with numerous methods developed for their stereoselective preparation. acs.org The addition of organometallic reagents, such as Grignard or organolithium reagents, to ketones is a classic and versatile method for constructing tertiary alcohols. rutgers.edu The ability to create complex, chiral tertiary alcohols is of particular importance in medicinal chemistry and natural product synthesis, where specific stereoisomers are often required for biological activity. acs.org The tertiary alcohol moiety can also serve as a precursor for a variety of other functional groups through subsequent synthetic transformations. acs.org
Overview of Research Trajectories for Aryl-Substituted Propanols
Aryl-substituted propanols represent a broad class of compounds that have garnered significant attention in various research domains, particularly in medicinal chemistry. The general structure, which features a propanol (B110389) backbone attached to an aromatic ring system, provides a versatile scaffold for the development of new therapeutic agents.
A notable area of investigation is the synthesis and evaluation of 1-aryl-3-substituted propanol derivatives as potential antimalarial agents. nih.govnih.gov Studies have shown that variations in the aromatic substituent and the substitution on the propanol chain can lead to a broad range of biological activities. nih.gov For instance, the presence of a benzocondensed group, such as benzothiophenyl, has been shown to contribute to a notable improvement in antimalarial activity compared to other aromatic substituents. nih.gov This highlights the importance of the aryl group in modulating the pharmacological properties of these molecules.
The synthetic routes to aryl-substituted propanols are diverse and often involve the reaction of organometallic reagents with appropriate carbonyl compounds. byjus.com The development of efficient and stereoselective methods for their synthesis remains an active area of research, driven by the need for new and effective therapeutic options. nih.govnih.gov
Contextualizing 2-(4-Dibenzothiophenyl)-2-propanol within Dibenzothiophene and 2-Aryl-2-Propanol Chemistry
The compound this compound integrates the key features of both dibenzothiophene and 2-aryl-2-propanol chemical families. The dibenzothiophene moiety provides a rigid, planar, and electron-rich aromatic system, which is a desirable characteristic for applications in materials science, particularly in organic electronics. rsc.org The substitution at the 4-position of the dibenzothiophene ring is a common strategy for tuning the electronic properties of the molecule. wikipedia.org
The 2-propanol group introduces a tertiary alcohol functionality directly attached to this aromatic core. This structural feature is significant for several reasons. From a synthetic perspective, it can be introduced through the reaction of a 4-lithiated dibenzothiophene with acetone, a common method for forming tertiary alcohols. wikipedia.orgrutgers.edu The presence of the tertiary alcohol opens up possibilities for further chemical modifications, allowing for the synthesis of a wider range of derivatives with tailored properties.
In the context of materials science, the hydroxyl group could potentially influence the solid-state packing and intermolecular interactions of the molecule, which are critical factors for charge transport in organic semiconductors. Furthermore, the combination of a known charge-transporting scaffold (dibenzothiophene) with a polar functional group (tertiary alcohol) could lead to novel materials with interesting optoelectronic properties. rsc.org
The study of this compound and its derivatives can therefore provide valuable insights into the structure-property relationships in both the fields of dibenzothiophene chemistry and the broader class of aryl-substituted alcohols.
Structure
3D Structure
Properties
IUPAC Name |
2-dibenzothiophen-4-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14OS/c1-15(2,16)12-8-5-7-11-10-6-3-4-9-13(10)17-14(11)12/h3-9,16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWKGGIZAYIYSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC2=C1SC3=CC=CC=C23)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, a complete structural map can be assembled.
Proton (¹H) NMR and Carbon-13 (¹³C) NMR Analysis
Proton (¹H) NMR: The ¹H NMR spectrum of 2-(4-Dibenzothiophenyl)-2-propanol is expected to show distinct signals corresponding to the aromatic protons of the dibenzothiophene (B1670422) ring system and the aliphatic protons of the 2-propanol group.
Dibenzothiophene Protons: The dibenzothiophene moiety has seven aromatic protons. Due to the substitution at the C4 position, these protons are chemically non-equivalent and would appear as a series of complex multiplets in the downfield region, typically between δ 7.0 and 8.5 ppm. The protons adjacent to the sulfur atom (at C1 and C9) are expected to be the most deshielded.
Methyl Protons: The two methyl groups of the 2-propanol moiety are chemically equivalent. They would give rise to a sharp singlet in the upfield region, likely around δ 1.6-1.8 ppm. The integration of this peak would correspond to six protons.
Hydroxyl Proton: The hydroxyl (-OH) proton is expected to appear as a broad singlet. Its chemical shift is highly variable and depends on factors like solvent, concentration, and temperature, but it typically falls within the δ 2.0-5.0 ppm range.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule.
Dibenzothiophene Carbons: The dibenzothiophene skeleton contains 12 carbon atoms. The spectrum would show multiple signals in the aromatic region (δ 120-150 ppm). The quaternary carbons, including those at the ring junctions and the one bonded to the sulfur atom, would have distinct chemical shifts from the protonated carbons.
Propanol (B110389) Carbons: The 2-propanol group would contribute two signals. The quaternary carbon bonded to the hydroxyl group and the dibenzothiophene ring would appear significantly downfield (expected around δ 70-80 ppm) due to the deshielding effect of the oxygen atom. The two equivalent methyl carbons would appear in the upfield aliphatic region (expected around δ 25-35 ppm). docbrown.info
Expected ¹H and ¹³C NMR Data
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To unambiguously assign the proton and carbon signals, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings (²J and ³J). It would be crucial for establishing the connectivity between the protons on the dibenzothiophene rings, helping to trace the spin systems within each benzene (B151609) ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the aromatic proton signals to their corresponding carbon signals and confirm the assignment of the methyl protons to the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. This would be vital for connecting the 2-propanol group to the dibenzothiophene core. For instance, correlations would be expected from the methyl protons (¹H) to the quaternary carbinol carbon (¹³C) and the C4 carbon of the dibenzothiophene ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It could show correlations between the methyl protons and the aromatic proton at the C5 position of the dibenzothiophene ring, confirming the substitution pattern.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
HRMS is critical for confirming the molecular formula of a compound by providing a highly accurate mass measurement of the molecular ion.
For this compound (C₁₅H₁₄OS), the exact mass can be calculated:
Molecular Formula: C₁₅H₁₄OS
Calculated Exact Mass: 242.0765 (for the monoisotopic composition ¹²C₁₅¹H₁₄¹⁶O¹³²S¹)
An HRMS experiment (e.g., ESI-TOF) should yield a molecular ion peak [M+H]⁺ or [M]⁺• that matches this calculated value to within a few parts per million (ppm), thus confirming the elemental composition.
Fragmentation Analysis: In mass spectrometry, the molecular ion often fragments in a predictable manner, providing further structural clues. libretexts.org For this compound, expected fragmentation pathways include:
Loss of a methyl group (-CH₃): A primary fragmentation would likely be the loss of a methyl radical (•CH₃, 15 Da) to form a stable tertiary carbocation, resulting in a prominent peak at m/z [M-15]⁺.
Loss of water (-H₂O): Elimination of a water molecule (18 Da) from the molecular ion is a common fragmentation for alcohols, leading to a peak at m/z [M-18]⁺•. docbrown.infolibretexts.org
Cleavage of the C-C bond: The bond between the dibenzothiophene ring and the propanol group could cleave, leading to fragments corresponding to the dibenzothiophenyl cation or the propan-2-ol radical cation.
Expected Key Mass Fragments
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy
The IR spectrum would confirm the presence of the key functional groups in this compound.
O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the alcohol's hydroxyl group, with the broadening caused by hydrogen bonding.
C-H Stretches: Aromatic C-H stretching vibrations would appear as a group of sharp peaks just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹). Aliphatic C-H stretching from the methyl groups would be observed as sharp peaks just below 3000 cm⁻¹ (e.g., 2850-2970 cm⁻¹).
C=C Aromatic Stretches: Medium to strong absorptions from the C=C stretching within the dibenzothiophene aromatic rings would be visible in the 1450-1600 cm⁻¹ region. chemicalbook.com
C-O Stretch: A strong C-O stretching band for the tertiary alcohol is expected in the range of 1100-1200 cm⁻¹.
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds and symmetric vibrations.
Aromatic Ring Vibrations: The dibenzothiophene ring system would produce strong signals in the Raman spectrum. A characteristic intense peak for the aromatic ring breathing mode is expected around 1600 cm⁻¹. nih.gov
C-S Vibrations: The carbon-sulfur bond vibrations within the thiophene (B33073) ring typically appear in the fingerprint region (600-800 cm⁻¹), which would be more readily observed in the Raman spectrum than in the IR.
Symmetry: As a large, relatively symmetric aromatic system, the dibenzothiophene core would exhibit several sharp and intense Raman bands, making this technique particularly useful for characterizing the backbone structure. nih.govmdpi.com
Expected Vibrational Spectroscopy Data
Electronic Spectroscopy for Electronic Transitions and Optical Properties
Electronic spectroscopy is instrumental in elucidating the electronic structure and optical characteristics of "this compound" by probing the transitions between different electronic energy levels.
Table 1: Representative UV-Vis Absorption Data for Dibenzothiophene Derivatives in Dichloromethane
| Compound | λ_abs (nm) | log ε |
| 2,8-diphenyl-dibenzothiophene | 286 | < 4 |
| 2,8-bis(4-methoxyphenyl)-dibenzothiophene | 292 | < 4 |
| 2,8-bis(4-cyanophenyl)-dibenzothiophene | 303 | < 4 |
| 2,8-bis(4-acetylphenyl)-dibenzothiophene | 303 | < 4 |
Photoluminescence spectroscopy provides insights into the de-excitation pathways of electronically excited molecules.
Fluorescence: Upon absorption of UV radiation, many dibenzothiophene derivatives exhibit fluorescence. The emission spectra often show vibronic fine structures. scispace.com The fluorescence quantum yields for some dibenzothiophene derivatives have been reported to be relatively low, in the range of 1.2% to 1.6%, with efficient intersystem crossing to the triplet state being the primary relaxation pathway. scispace.comchemrxiv.org The position of the fluorescence emission is sensitive to the substitution pattern on the dibenzothiophene core. core.ac.uk For "this compound," fluorescence is expected to originate from the dibenzothiophene moiety.
Phosphorescence: Dibenzothiophene and its derivatives are known to exhibit phosphorescence, which is emission from an excited triplet state. dtu.dk Studies have demonstrated that even simple dibenzothiophenes can display room-temperature phosphorescence (RTP) when embedded in a polymer matrix, with emission lifetimes reaching the sub-second range. dtu.dk The phosphorescence spectra of 2,8-diaryl-dibenzothiophene derivatives have been recorded in powder samples at 77 K, showing a red shift in emission depending on the substituent. core.ac.uk This suggests that "this compound" may also exhibit phosphorescence under appropriate conditions.
Table 2: Photophysical Properties of Selected Dibenzothiophene Derivatives
| Compound | Solvent | λ_em (nm) (Fluorescence) | Φ_Fl (Fluorescence Quantum Yield) |
| Dibenzothiophene | Acetonitrile | 329, 342, 357 | 0.012 |
| 4-Methyldibenzothiophene | Acetonitrile | 339, 353, 368 | 0.016 |
| 4,6-Dimethyldibenzothiophene | Acetonitrile | 344, 358, 372 | 0.012 |
Solid-State Characterization
The arrangement of molecules in the solid state is critical for determining the bulk properties of a material.
X-ray diffraction is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. For dibenzothiophene derivatives, single-crystal XRD studies have revealed different packing motifs, such as herringbone and lamellar structures. acs.org The introduction of polar groups, like sulfones, has been shown to favor a lamellar packing arrangement with strong π-π intermolecular interactions, which is considered more efficient for charge transport compared to the herringbone packing observed in their reduced counterparts. acs.org While the specific crystal structure of "this compound" is not reported, XRD analysis would be essential to understand its solid-state packing, intermolecular interactions (such as hydrogen bonding involving the hydroxyl group), and how these might influence its physical properties.
X-ray Photoelectron Spectroscopy is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements within a material. For a compound like "this compound," XPS would be particularly useful for confirming the presence of carbon, oxygen, and sulfur. The high-resolution spectrum of the S 2p region can provide information about the chemical state of the sulfur atom, distinguishing between thiophenic sulfur and its oxidized forms like sulfoxides or sulfones. rsc.org Similarly, the C 1s and O 1s spectra can provide details about the different carbon and oxygen environments within the molecule, such as C-C/C-H, C-S, C-O, and O-H bonds. This technique is valuable for assessing the purity and chemical integrity of the compound's surface.
Chiroptical Spectroscopy (for Chiral Forms or Analogues)
"this compound" itself is not a chiral molecule. However, chiroptical spectroscopy, such as electronic circular dichroism (ECD), would be a powerful tool for studying chiral analogues or if the molecule were to be used as a component in a chiral supramolecular assembly. Studies on chiral benzo[1,2-b:4,5-b']dithiophene-based oligothiophenes have demonstrated that ECD spectroscopy is sensitive to the spatial arrangement of chromophores in thin films. rsc.orgresearchgate.net In some cases, an unusual inversion of the circular dichroism sign upon flipping the sample has been observed, which is attributed to spontaneous local anisotropies. rsc.orgresearchgate.net Should a chiral center be introduced into the "this compound" structure, for example, by modifying the propanol side chain, chiroptical techniques would be essential for characterizing its stereochemical properties.
Electronic Circular Dichroism (ECD)
Electronic Circular Dichroism (ECD) spectroscopy is a crucial technique for determining the absolute configuration of chiral molecules in solution. researchgate.netnih.gov It measures the differential absorption of left and right circularly polarized light by a chiral sample as a function of wavelength. scribd.com The resulting ECD spectrum is highly sensitive to the spatial arrangement of atoms and chromophores within the molecule. researchgate.net For a chiral derivative of this compound, the dibenzothiophene moiety acts as the primary chromophore. The interactions of this chromophore with the chiral tertiary alcohol center would give rise to characteristic ECD signals, known as Cotton effects.
The sign and magnitude of these Cotton effects are directly related to the stereochemistry of the molecule. For instance, enantiomers of a chiral compound will exhibit mirror-image ECD spectra. nih.gov Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict the ECD spectrum for a given enantiomer. By comparing the experimentally measured spectrum with the calculated one, the absolute configuration of the compound can be confidently assigned.
Research on chiral sulfur-containing compounds and polycyclic aromatic heterocycles demonstrates that ECD is a powerful tool for stereochemical elucidation. researchgate.net The ECD spectrum of a hypothetical (R)-2-(4-Dibenzothiophenyl)-2-propanol would be expected to show distinct positive and negative Cotton effects corresponding to the electronic transitions of the dibenzothiophene system.
Hypothetical ECD Data for (R)-2-(4-Dibenzothiophenyl)-2-propanol
| Wavelength (nm) | Differential Molar Extinction Coefficient (Δε, M⁻¹cm⁻¹) | Associated Transition |
|---|---|---|
| 330 | +5.2 | n → π* |
| 295 | -8.9 | π → π* |
| 260 | +12.5 | π → π* (Dibenzothiophene) |
Table 1: Illustrative ECD spectral data for a hypothetical enantiomer of this compound. The wavelengths and signs of the Cotton effects are based on typical electronic transitions for aromatic and sulfur-containing chromophores.
Optical Rotatory Dispersion (ORD)
Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the variation of the specific rotation of a chiral compound with the wavelength of light. wikipedia.org ORD and ECD are intimately related through the Kronig-Kramers transforms, and together they provide a complete picture of the chiroptical properties of a molecule. An ORD spectrum displays the change in the angle of optical rotation as the wavelength of plane-polarized light is varied. youtube.com
In regions where the molecule does not absorb light, the optical rotation typically shows a plain curve, gradually increasing or decreasing with shorter wavelengths. However, in the vicinity of an absorption band of a chromophore, the ORD curve exhibits anomalous behavior, characterized by a peak and a trough. This phenomenon is known as the Cotton effect, which is the hallmark of the relationship between absorption and optical rotation. scribd.com A positive Cotton effect is defined as a curve where the peak is at a longer wavelength than the trough, while a negative Cotton effect shows the opposite. The sign of the Cotton effect in an ORD spectrum corresponds to the sign of the band in the ECD spectrum. scribd.com
For this compound, the ORD spectrum would be expected to display multiple Cotton effects corresponding to the electronic transitions of the dibenzothiophene chromophore, mirroring the data observed in ECD. The analysis of these Cotton effects provides valuable information for assigning the absolute configuration of the molecule.
Hypothetical ORD Data for (R)-2-(4-Dibenzothiophenyl)-2-propanol
| Wavelength (nm) | Molecular Rotation ([Φ]) | Feature |
|---|---|---|
| 345 | +4500 | Peak (Positive Cotton Effect) |
| 315 | -3800 | Trough (Positive Cotton Effect) |
| 305 | -6200 | Trough (Negative Cotton Effect) |
Table 2: Illustrative ORD spectral data for a hypothetical enantiomer of this compound, showing the peaks and troughs of the Cotton effects that would correspond to the ECD data in Table 1.
Operando Characterization Methodologies
Operando characterization refers to the analytical techniques performed on a material or chemical system while it is actively functioning under real operating conditions. This methodology provides dynamic information about structural, electronic, and chemical changes that occur during a process, which is often missed by conventional ex situ or in situ measurements.
While specific operando studies on this compound are not documented, the application of such techniques can be envisioned based on the properties of related dibenzothiophene compounds. For instance, polymers containing dibenzothiophene units have been investigated for their electrochromic properties. frontiersin.org An operando study could be designed to investigate the role of this compound as a chiral dopant or monomer in such an electrochromic system.
Using operando UV-Vis or ECD spectroscopy, one could monitor changes in the electronic structure and chirality of the material as a function of the applied electrical potential. This would provide insights into the mechanism of electrochromic switching, the stability of the radical cations or dications formed, and how the chiral center influences the ordering and electronic coupling of the polymer chains in real-time. Similarly, operando infrared or Raman spectroscopy could track vibrational changes, offering information on bond dynamics and molecular structure during operation.
Hypothetical Operando Electrochemistry-UV-Vis Data
| Applied Potential (V vs. Ag/AgCl) | Time (s) | Absorbance at 650 nm (a.u.) | State |
|---|---|---|---|
| 0.0 | 0 | 0.05 | Neutral |
| +0.8 | 10 | 0.25 | Partially Oxidized |
| +0.8 | 30 | 0.60 | Oxidized |
| +0.8 | 60 | 0.61 | Stable Oxidized State |
| 0.0 | 70 | 0.30 | Partially Reduced |
Table 3: Hypothetical data from an operando experiment monitoring the change in absorbance at a specific wavelength for a system containing a this compound derivative during an electrochemical cycle. This illustrates how the formation and decay of a colored, oxidized species could be tracked in real-time.
Reactivity Profiles and Mechanistic Investigations
Transformations of the Tertiary Alcohol Functionality
The tertiary alcohol group in 2-(4-Dibenzothiophenyl)-2-propanol is a key site for various chemical reactions, including dehydration, deoxygenation, and oxidation.
The acid-catalyzed dehydration of tertiary alcohols is a well-established method for the synthesis of alkenes. In the case of this compound, this reaction is expected to proceed readily through an E1 elimination mechanism. The reaction is typically initiated by the protonation of the hydroxyl group by a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), forming a good leaving group (water). libretexts.orglibretexts.org Subsequent departure of the water molecule results in the formation of a stable tertiary carbocation at the benzylic position, stabilized by resonance with the dibenzothiophene (B1670422) ring system. youtube.com Finally, a weak base (such as water or the conjugate base of the acid catalyst) abstracts a proton from an adjacent carbon atom, leading to the formation of the corresponding olefin, 2-(4-Dibenzothiophenyl)propene. chemguide.co.ukchemguide.co.uk
The reaction conditions for the dehydration of tertiary alcohols are generally milder than those required for primary and secondary alcohols, reflecting the stability of the intermediate carbocation. libretexts.org
Table 1: General Conditions for Acid-Catalyzed Dehydration of Tertiary Alcohols
| Catalyst | Temperature Range (°C) | Typical Products | Mechanism |
| Sulfuric Acid (H₂SO₄) | 25 - 80 | Alkenes | E1 |
| Phosphoric Acid (H₃PO₄) | 25 - 80 | Alkenes | E1 |
This table presents generalized conditions for the dehydration of tertiary alcohols and is illustrative for the expected transformation of this compound.
The removal of the hydroxyl group from this compound, a process known as reductive deoxygenation, can be accomplished through various synthetic methodologies. Given the tertiary and benzylic nature of the alcohol, several strategies are applicable. One common approach involves the conversion of the alcohol into a better leaving group, followed by reduction. For instance, the alcohol can be converted to a thioester, such as a thioformate, which can then be reduced by a radical-mediated reaction using tributyltin hydride in what is known as the Barton-McCombie deoxygenation. daneshyari.com
More contemporary and less toxic methods often employ catalytic systems. For example, the deoxygenation of benzylic alcohols can be achieved using catalytic amounts of triphenylphosphine oxide (Ph₃P=O) in the presence of a silane reducing agent like phenylsilane (PhSiH₃). organic-chemistry.orgcas.cn This method is particularly effective for secondary and tertiary benzylic alcohols. Another approach involves the use of titanium-based catalysts, such as Cp₂TiCl₂, for the direct deoxygenation of benzylic alcohols. chemrxiv.org
Table 2: Selected Methods for Reductive Deoxygenation of Tertiary Benzylic Alcohols
| Reagent/Catalyst System | Key Features |
| Thioformate/Tributyltin Hydride | Radical-based deoxygenation. |
| Ph₃P=O/PhSiH₃ | Catalytic, mild conditions. |
| Cp₂TiCl₂/Silane | Transition-metal catalyzed. |
This table summarizes general strategies applicable to the reductive deoxygenation of tertiary benzylic alcohols, providing a framework for the potential deoxygenation of this compound.
The oxidation of tertiary alcohols is generally challenging under standard conditions due to the absence of a hydrogen atom on the carbon bearing the hydroxyl group. However, the benzylic position of the alcohol in this compound may allow for specific oxidative reactions. While direct oxidation to a ketone is not possible, oxidative cleavage of the C-C bond adjacent to the hydroxyl group can occur under harsh conditions.
More relevant to benzylic alcohols are selective oxidation methods that can proceed under milder conditions. For instance, certain reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are known to selectively oxidize activated benzylic alcohols. nih.govepa.gov In the context of this compound, such an oxidation might lead to the formation of the corresponding aldehyde or ketone if accompanied by C-C bond cleavage, although this is less common for tertiary alcohols. It is important to note that the dibenzothiophene moiety itself is susceptible to oxidation, which could lead to a mixture of products.
Reactivity of the Dibenzothiophene Moiety
The sulfur atom in the dibenzothiophene ring is a focal point for oxidative reactions, leading to desulfurization or ring transformation products.
Oxidative desulfurization (ODS) is a prominent method for removing sulfur-containing compounds from fuels. This process involves the oxidation of the sulfur atom to a sulfoxide or sulfone, which increases its polarity and facilitates its removal by extraction. For dibenzothiophene and its derivatives, this is a well-studied area. Extractive and catalytic oxidative desulfurization (ECODS) systems often employ an oxidant, such as hydrogen peroxide (H₂O₂), in the presence of a catalyst and an extraction solvent. nih.govnih.gov
In the context of this compound, the dibenzothiophene core would be susceptible to such oxidation. The reaction typically proceeds by the oxidation of the sulfide to a sulfoxide and then to the corresponding sulfone. The increased polarity of the resulting sulfone derivative of this compound would enhance its solubility in a polar extraction solvent, allowing for its separation from a nonpolar medium. researchgate.netrsc.org
Table 3: Typical Components of an ECODS System for Dibenzothiophene Derivatives
| Component | Example | Function |
| Oxidant | Hydrogen Peroxide (H₂O₂) | Oxidizes the sulfur atom. |
| Catalyst | Heteropolyanions, Metal Oxides | Enhances the rate of oxidation. nih.gov |
| Extraction Solvent | Acetonitrile, Ionic Liquids | Selectively dissolves the oxidized sulfur compounds. nih.gov |
This table outlines the general components of an ECODS system, which would be applicable for the desulfurization of fuel containing this compound.
A more intricate transformation of the dibenzothiophene moiety involves a Thia-Baeyer-Villiger-type oxidation. This reaction, when applied to dibenzothiophene sulfoxide derivatives, can lead to the selective cleavage of a carbon-sulfur bond and the insertion of an oxygen atom, resulting in ring expansion and the formation of a sulfinic ester. nih.govuclouvain.be This process can be induced by photo-oxidation in the presence of an iron porphyrin catalyst and an oxidant like tert-butylhydroperoxide. researchgate.netnih.gov
For this compound, this would first require the oxidation of the dibenzothiophene sulfur to a sulfoxide. The subsequent Thia-Baeyer-Villiger oxidation would then lead to a ring-opened product, transforming the tricyclic dibenzothiophene core into a functionalized biphenyl derivative. researchgate.net This reaction provides a pathway to more complex molecular architectures from the relatively stable dibenzothiophene scaffold.
Table 4: Key Aspects of Thia-Baeyer-Villiger Oxidation of Dibenzothiophene Derivatives
| Feature | Description |
| Substrate | Dibenzothiophene Sulfoxide Derivative |
| Key Reagents | Iron Porphyrin Catalyst, Oxidant (e.g., t-BuOOH), UV irradiation |
| Product | Sulfinic Ester (Ring-Opened Biphenyl Derivative) |
| Significance | C-S bond cleavage and functionalization. |
This table summarizes the key features of the Thia-Baeyer-Villiger oxidation as it would apply to the sulfoxide of this compound.
Carbocation Chemistry and Reaction Intermediates
The tertiary alcohol group in this compound allows for the exploration of rich carbocation chemistry, centering on the formation of a highly stabilized cationic intermediate.
Under acidic conditions, the 2-propanol substituent can be protonated, leading to the elimination of a water molecule. This process generates a tertiary, benzylic-type carbocation, with the positive charge located on the carbon atom directly attached to the dibenzothiophene ring. The stability of this carbocation is a critical factor governing the compound's reactivity.
The exceptional stability of this intermediate arises from several factors. Firstly, it is a tertiary carbocation, which is inherently more stable than primary or secondary carbocations due to the electron-donating inductive effects and hyperconjugation from the three attached carbon atoms. libretexts.org Secondly, and more significantly, it is a benzylic-type carbocation. youtube.com The positive charge is not localized on the exocyclic carbon but is extensively delocalized across the adjacent aromatic dibenzothiophene ring system through resonance. libretexts.org This delocalization spreads the positive charge over multiple atoms, which is a powerful stabilizing effect. vedantu.comleah4sci.com
The dibenzothiophene moiety acts as an extended π-system, further enhancing stability compared to a simple benzyl carbocation. kiku.dk This extended conjugation allows the positive charge to be distributed over a larger area, resulting in a more stable species. kiku.dk The stability of benzylic carbocations is such that they are significantly more stable than even tertiary alkyl carbocations. libretexts.org
Table 2: General Order of Carbocation Stability
| Carbocation Type | Key Stabilizing Factors | Relative Stability |
|---|---|---|
| Methyl | None | Least Stable |
| Primary Alkyl | Inductive Effect, Hyperconjugation (minimal) | |
| Secondary Alkyl | Inductive Effect, Hyperconjugation | |
| Tertiary Alkyl | Inductive Effect, Hyperconjugation (maximal) | |
| Benzylic | Resonance Delocalization |
Once formed, the stable 2-(4-dibenzothiophenyl)-2-propyl cation can participate in several reaction pathways. The specific outcome depends on the reaction conditions and the nucleophiles present.
Elimination: In the absence of a strong nucleophile, the carbocation can undergo an E1 elimination reaction. A proton is abstracted from an adjacent carbon (one of the methyl groups), leading to the formation of 4-(prop-1-en-2-yl)dibenzo[b,d]thiophene. This pathway is a common fate for carbocations, particularly at higher temperatures.
Nucleophilic Attack: The electrophilic carbocation is highly susceptible to attack by nucleophiles. This can lead to the formation of new C-Nu bonds, where Nu represents a nucleophile. For example, reaction in an alcohol solvent (solvolysis) would result in the formation of an ether, while reaction in the presence of halides would yield the corresponding alkyl halide.
Electrophilic Aromatic Substitution: The cationic intermediate can act as an electrophile in reactions with other electron-rich aromatic compounds. This would result in a Friedel-Crafts-type alkylation, forming a new carbon-carbon bond and linking the dibenzothiophene moiety to another aromatic system.
The mechanistic course of these reactions is dictated by the formation of the most stable carbocation intermediate, which is a cornerstone principle in understanding the reactivity of substituted aromatic systems. kiku.dk
While many reactions of this compound can be explained through pathways involving discrete carbocation intermediates (heterolytic bond cleavage), an alternative mechanism involving Single Electron Transfer (SET) is also possible under certain conditions. SET processes involve the transfer of a single electron from one species to another, generating radical ions as intermediates instead of carbocations.
For dibenzothiophene derivatives, SET mechanisms are particularly relevant in photoredox catalysis and photoinduced reactions. researchgate.netrsc.org For example, a photoinduced thia-Baeyer-Villiger-type oxidation proceeds via a plausible SET mechanism. researchgate.net In such a scenario, an excited-state photocatalyst could induce a single electron transfer from the electron-rich dibenzothiophene ring, forming a radical cation. This radical cation would exhibit distinct reactivity compared to the carbocation, potentially undergoing radical-based coupling or fragmentation reactions.
The deprotonated form of certain catalysts, such as diphenylthiourea, can become a potent reductant upon photoexcitation, capable of promoting SET to cleave bonds in substrates. rsc.org While this example involves reductive cleavage, it highlights the capacity of aromatic systems to engage in SET processes. The competition between a two-electron pathway (leading to a carbocation) and a one-electron SET pathway is a complex function of the substrate's redox potential, the reaction conditions (e.g., presence of light, catalysts), and the nature of other reacting species. researchgate.net
Computational and Theoretical Studies
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govmdpi.com It is widely employed due to its favorable balance between computational cost and accuracy. nih.gov Time-Dependent DFT (TD-DFT) is an extension of DFT used to study excited states and predict electronic absorption spectra. growingscience.comespublisher.com
The electronic properties of dibenzothiophene (B1670422) derivatives are critical for applications in materials science, such as in organic light-emitting diodes (OLEDs). semanticscholar.org DFT calculations are instrumental in determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are key to understanding chemical stability and reactivity. growingscience.com
The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. mdpi.comgrowingscience.com The energy difference between the HOMO and LUMO is known as the band gap, which is a crucial parameter for determining a molecule's electronic and optical properties. mdpi.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity. mdpi.com
For the parent dibenzothiophene (DBT) core, the HOMO typically shows π-electron density on the sulfur atom, whereas the LUMO has nodes on the sulfur atom. semanticscholar.org The substitution pattern on the dibenzothiophene ring significantly influences the HOMO and LUMO energy levels. For instance, studies on Ph3Si-substituted DBT have shown that substitution at different carbon positions can either stabilize or destabilize these frontier orbitals, thereby tuning the band gap. semanticscholar.org Similar effects would be anticipated for 2-(4-Dibenzothiophenyl)-2-propanol, where the 2-propanol group attached to the C4 position would modulate the electronic landscape of the dibenzothiophene core.
Table 1: Key Electronic Structure Parameters Calculated by DFT
| Parameter | Description | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the ionization potential and electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the electron affinity and electron-accepting ability. |
| Band Gap (Eg) | Energy difference between LUMO and HOMO (Eg = ELUMO - EHOMO) | Indicates chemical reactivity, kinetic stability, and optical properties. |
This table provides a general overview of parameters that can be calculated. Specific values for this compound would require dedicated computational studies.
Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. researchgate.net This procedure yields the most stable three-dimensional structure of a molecule, providing data on bond lengths, bond angles, and dihedral angles. nih.gov DFT methods, such as B3LYP, are highly effective for accurately determining molecular structures. nih.gov
For a molecule like this compound, which has rotational freedom around the single bond connecting the propanol (B110389) group to the dibenzothiophene ring, conformational analysis is essential. researchgate.net This involves calculating the energies of different spatial arrangements (conformers) to identify the most stable (lowest energy) conformation. nih.govmontclair.edu Potential energy surface scans, where the energy is calculated as a function of a specific dihedral angle, can reveal the energy barriers between different conformers. researchgate.net
DFT calculations are a reliable method for predicting various spectroscopic parameters that are crucial for structural characterization.
Vibrational Frequencies: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.netnih.gov Comparing the calculated frequencies with experimental data helps in assigning the observed spectral bands to specific molecular vibrations. nih.govnih.gov
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) approach, used in conjunction with DFT, is a standard and reliable method for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.govmdpi.com These theoretical predictions are invaluable for assigning signals in experimental NMR spectra, which is a cornerstone of molecular structure elucidation. nih.govmdpi.com
Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions
Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. chemrxiv.org MD simulations provide detailed information on the conformational dynamics of a molecule and its interactions with its environment, such as solvent molecules or other solutes. nih.govsupsi.ch
For this compound, MD simulations could be employed to:
Explore the conformational landscape in different solvents, revealing how intermolecular interactions influence the preferred shape of the molecule.
Study the dynamics of its interaction with other molecules. For instance, simulations involving dibenzothiophene in model diesel fuel (n-octane) have been used to understand the molecular-level interactions relevant to desulfurization processes. nu.edu.kz
Investigate aggregation behavior at higher concentrations, which can be critical for material applications. scispace.com
Simulations calculate the interaction energies (e.g., van der Waals and electrostatic energies) between different components of the system, providing a quantitative measure of their affinity. nih.gov
Mechanistic Pathway Elucidation through Transition State Modeling
Computational chemistry is a key tool for elucidating chemical reaction mechanisms. By modeling the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, transition states. nih.gov A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction's activation barrier and rate. nih.gov
DFT calculations are frequently used to locate and characterize transition state structures. acs.org For example, the pyrolysis mechanism of dibenzothiophene has been investigated using DFT to identify the primary reaction pathways, which were found to involve H-migration or S–C bond rupture. acs.org Similar methodologies could be applied to study the potential reactions of this compound, such as dehydration or oxidation, providing a detailed, step-by-step understanding of the transformation process.
Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships
Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that link the chemical structure and related features (descriptors) of compounds to a specific activity or property. mdpi.comnih.gov These models are widely used in medicinal chemistry and materials science to predict the properties of new compounds, thereby guiding synthesis and screening efforts. nih.govmdpi.com
The development of a QSAR model involves:
Data Collection: Assembling a dataset of molecules with known activities or properties.
Descriptor Calculation: Computing a large number of molecular descriptors for each molecule, which can be electronic (e.g., HOMO/LUMO energies), topological, physicochemical, or 3D-structural in nature. nih.gov
Model Building: Using statistical methods or machine learning algorithms to build a predictive model that correlates the descriptors with the observed activity. mdpi.comnih.gov
Validation: Rigorously validating the model to ensure its predictive power. mdpi.com
For a series of dibenzothiophene derivatives including this compound, a QSAR study could be developed to predict properties such as antioxidant activity, efficacy in electronic devices, or toxicity. nih.govresearchgate.net Such a model would help identify the key structural features that govern the desired property, facilitating the design of new molecules with enhanced performance.
Advanced Applications in Functional Materials and Organic Synthesis
Organic Electronics and Optoelectronics
The dibenzothiophene (B1670422) (DBT) core is known for its high thermal stability and wide energy gap, making it an excellent building block for materials used in organic electronic devices. These properties are crucial for achieving long device lifetimes and high efficiencies.
In Organic Light-Emitting Diodes (OLEDs), particularly phosphorescent OLEDs (PHOLEDs), the host material plays a critical role in the emissive layer. It facilitates the transport of electrons and holes and transfers energy to the light-emitting dopant molecules. ossila.com An ideal host material should possess a high triplet energy (ET) to efficiently confine the triplet excitons on the phosphorescent guest emitter, preventing energy back-transfer and ensuring high efficiency.
Dibenzothiophene-based molecules are recognized as effective host materials. For instance, derivatives of dibenzothiophene have been successfully employed as part of bipolar host materials for yellow and red PHOLEDs. researchgate.net A bipolar host, containing both electron-donating and electron-accepting units, allows for balanced charge transport within the emissive layer. In one study, a host material incorporating a dibenzothiophene dioxide acceptor and a benzofurocarbazole donor demonstrated superior performance compared to the standard host, 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP). researchgate.net The device using the dibenzothiophene-based host achieved significantly higher external quantum efficiencies (EQE), as detailed in the table below.
| Device Color | Host Material | Maximum Current Efficiency (cd/A) | Maximum External Quantum Efficiency (%) |
| Yellow | DBT-INFUR | 41.07 | 16.5 |
| Yellow | CBP (Reference) | 27.66 | 10.15 |
| Red | DBT-INFUR | Not Specified | 12.44 |
| Red | CBP (Reference) | Not Specified | 7.64 |
Data sourced from a study on dibenzothiophene dioxide-benzofurocarbazole based bipolar host materials. researchgate.net
The high triplet energy and thermal stability of the dibenzothiophene unit in 2-(4-Dibenzothiophenyl)-2-propanol make it a promising candidate for designing new host materials for efficient and stable PHOLEDs.
Organic Field-Effect Transistors (OFETs) are fundamental components of flexible and low-cost electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its active layer. Dibenzothiophene derivatives have emerged as a promising class of semiconductors for this purpose. rsc.org Their rigid and planar structure facilitates intermolecular π-π stacking in the solid state, which is essential for efficient charge transport.
Research on new prototype semiconductors based on dibenzothiophene derivatives has shown excellent performance. For example, 3,7-bis(5′-hexyl-thiophen-2′-yl)-dibenzothiophene demonstrated good thermal stability and ordered crystalline film formation, leading to high charge carrier mobility. rsc.org The performance characteristics of such devices are summarized below.
| Semiconductor Material | Charge Carrier Mobility (cm² V⁻¹ s⁻¹) | On/Off Ratio |
| 3,7-bis(5′-hexyl-thiophen-2′-yl)-dibenzothiophene | 7.7 × 10⁻² | ~1 × 10⁷ |
Performance metrics for an OFET based on a substituted dibenzothiophene derivative. rsc.org
These findings indicate that the dibenzothiophene core, as present in this compound, provides a robust scaffold for developing high-performance p-type semiconductors for OFET applications. rsc.org
Efficient charge transport is fundamental to the operation of various organic electronic devices. In OLEDs, balanced transport of holes and electrons to the emissive layer is required for high recombination efficiency. ossila.com In OFETs, high charge carrier mobility is necessary for fast switching speeds and high current output.
The dibenzothiophene moiety is known to facilitate hole transport. Materials incorporating this unit often exhibit good hole mobility due to the electron-rich nature of the sulfur-containing aromatic system. The inherent rigidity of the dibenzothiophene structure helps in forming stable morphological films, which is crucial for consistent charge transport across the device. The development of bipolar host materials often involves combining an electron-deficient unit with an electron-rich unit like carbazole or dibenzothiophene to manage the transport of both holes and electrons effectively. researchgate.netnih.gov The presence of the dibenzothiophene core in this compound suggests its potential utility in designing materials with tailored hole-transporting properties for advanced organic devices.
Asymmetric Catalysis and Chiral Ligand Design
While this compound is an achiral molecule, its structure serves as a valuable precursor for the synthesis of chiral molecules that can be applied in asymmetric catalysis.
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary can be removed and ideally recovered for reuse. sigmaaldrich.com While dibenzothiophene itself is not a standard chiral auxiliary, the 2-hydroxypropyl group on this compound can be chemically modified. For instance, dehydration to the corresponding propene derivative, followed by asymmetric hydroboration or dihydroxylation, could introduce chirality. This new chiral center, attached to the bulky and rigid dibenzothiophene backbone, could then potentially direct the stereochemistry of subsequent reactions, functioning as a novel chiral auxiliary.
The tertiary alcohol functionality of this compound makes it a strategic starting point for synthesizing various enantiopure compounds. Tertiary alcohols can undergo nucleophilic substitution reactions, often via an SN1 mechanism involving a stable carbocation, which can be influenced by chiral reagents to produce an enantiomerically enriched product.
For example, the hydroxyl group can be converted into a good leaving group, and subsequent substitution with an azide followed by reduction would lead to a chiral amine. The synthesis of chiral thiophene-containing compounds is an active area of research, as these molecules can be precursors to chiral polythiophenes or act as ligands in asymmetric catalysis. nih.govnih.govmdpi.com The dibenzothiophene scaffold provides a well-defined and sterically demanding framework that can be advantageous in creating effective chiral ligands for metal-catalyzed asymmetric reactions.
Building Blocks for Complex Organic Architectures
The dibenzothiophene moiety, a sulfur-containing aromatic heterocycle, imparts favorable electronic and photophysical properties to molecules in which it is incorporated. The presence of the 2-propanol group on this scaffold provides a reactive site for further chemical modifications, making this compound a key component in the construction of larger, more complex molecular systems.
Polymeric and Oligomeric Conjugated Systems
While direct polymerization of this compound is not extensively documented, the broader class of dibenzothiophene-containing polymers and oligomers has been the subject of significant research. These materials are of interest for their potential applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
The general strategy for incorporating dibenzothiophene into conjugated polymers involves the polymerization of functionalized dibenzothiophene monomers. For instance, dibrominated dibenzothiophene can be used in various cross-coupling reactions, such as Suzuki or Stille coupling, with other aromatic comonomers to create a diverse range of copolymers. These polymers often exhibit high thermal stability, good charge transport properties, and tunable optoelectronic characteristics. The properties of the resulting polymers can be finely tuned by modifying the structure of the comonomers and the substitution pattern on the dibenzothiophene ring.
Intermediates in the Synthesis of Diverse Organic Molecules
The utility of this compound as a synthetic intermediate stems from the reactivity of both the dibenzothiophene core and the propanol (B110389) side chain. The aromatic rings of dibenzothiophene can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups at specific positions. The sulfur atom can also be oxidized to the corresponding sulfoxide or sulfone, which alters the electronic properties of the molecule.
The 2-propanol group can be dehydrated to form the corresponding isopropenyl-dibenzothiophene, a reactive monomer that could potentially undergo vinyl polymerization. Alternatively, the hydroxyl group can be used as a handle for introducing other functionalities through esterification, etherification, or conversion to a leaving group for nucleophilic substitution reactions.
While specific, documented multi-step syntheses employing this compound as a key intermediate are not widespread in readily accessible literature, the fundamental reactivity of its constituent parts suggests its potential in the synthesis of a variety of complex organic molecules, including pharmaceuticals, agrochemicals, and materials for organic electronics.
Catalytic Applications (General Context of Dibenzothiophene Derivatives)
In the broader context of dibenzothiophene derivatives, a significant area of research into their catalytic applications lies in the field of oxidative desulfurization (ODS) of fuels. Dibenzothiophene and its alkylated derivatives are among the most refractory sulfur-containing compounds in petroleum feedstocks, and their removal is crucial for producing clean fuels.
Various catalytic systems have been developed for the oxidation of dibenzothiophenes to their corresponding sulfoxides and sulfones, which are more polar and can be subsequently removed by extraction or adsorption. These catalytic systems often involve transition metal catalysts, such as those based on molybdenum, tungsten, or vanadium, in the presence of an oxidant like hydrogen peroxide or organic hydroperoxides.
While this compound itself is not typically employed as a catalyst, its core structure is the target of these catalytic processes. The understanding of the reactivity and catalytic conversion of dibenzothiophene derivatives is essential for developing more efficient desulfurization technologies. The presence of the 2-propanol substituent on the dibenzothiophene ring could potentially influence its reactivity in such catalytic oxidations, although detailed studies on this specific aspect are not prevalent.
Furthermore, the general class of sulfur-containing heterocyclic compounds has been explored for catalytic activity in various other organic transformations, but specific applications of this compound as a catalyst or ligand in catalysis are not well-documented.
Future Perspectives and Research Challenges
Development of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability
The advancement of contemporary organic chemistry is dependent on the efficient and environmentally sustainable synthesis of valuable molecules. rsc.org For derivatives of dibenzothiophene (B1670422), future research will focus on moving beyond traditional multi-step procedures towards more elegant and resource-conscious synthetic routes.
Another area of development involves the use of novel precursors and reaction pathways. For instance, an efficient two-step method has been developed for preparing dibenzothiophene S-oxides from 2-bromoaryl sulfinate esters and arylboronic acids. nih.govrsc.org This method demonstrates high functional group tolerance and allows for the synthesis of diverse dibenzothiophene derivatives. rsc.org Adapting such innovative methods could provide alternative and more efficient pathways to the dibenzothiophene core, which could then be functionalized to yield 2-(4-Dibenzothiophenyl)-2-propanol. The direct boration of C-H bonds is another powerful tool for creating organoboron intermediates with high efficiency and selectivity, which are valuable for further derivatization. rsc.org
Table 1: Comparison of Synthetic Strategies for Dibenzothiophene Derivatives
| Feature | Traditional Synthesis | Novel One-Pot Strategy | Sulfinate Ester Route |
|---|---|---|---|
| Number of Steps | Multiple | Single Pot | Two Steps |
| Efficiency | Lower | High | High |
| Waste Generation | High (multiple purifications) | Low | Moderate |
| Key Intermediate | Varies (e.g., lithiated DBT) | TD4B (borated intermediate) rsc.org | Sulfinate Ester nih.govrsc.org |
| Sustainability | Low | High rsc.org | Moderate |
Exploration of New Functional Material Applications beyond Current Paradigms
Dibenzothiophene and its derivatives are recognized for their utility in light-emitting materials and as subunits in functional organic molecules. rsc.orgrsc.org The unique electronic properties of the dibenzothiophene core make it a prime candidate for high-performance organic semiconductors. acs.org
Future research should explore the potential of this compound as a building block for advanced functional materials. A key area of interest is in organic field-effect transistors (OFETs). For example, the related molecule dibenzothiopheno[6,5-b:6′,5′-f]thieno[3,2-b]thiophene (DBTTT) has demonstrated exceptionally high hole mobility, attributed to strong intermolecular S–S interactions that enhance charge transfer. acs.org The specific substitution on this compound could be leveraged to tune the packing and electronic coupling in thin films, potentially leading to new high-performance semiconductor materials.
Beyond electronics, the dibenzothiophene S-oxide variant is gaining attention as a precursor for generating atomic oxygen upon UV irradiation, which has applications in chemical biology and materials science. rsc.org Investigating the photochemical properties of oxidized derivatives of this compound could unlock novel applications in photochemistry and targeted therapies.
Table 2: Potential Future Applications for this compound Derivatives
| Application Area | Underlying Principle | Potential Advantage of the Compound |
|---|---|---|
| Organic Semiconductors (OFETs) | π-conjugated core allows for charge transport. acs.org | The 2-propanol group could influence solubility and film morphology. |
| Luminescent Materials | The dibenzothiophene scaffold is a known luminophore. rsc.org | Substituents can be used to tune emission color and quantum efficiency. |
| Atomic Oxygen Precursors | Photochemical cleavage of the S=O bond in the S-oxide derivative. rsc.org | The specific structure may alter absorption spectra and oxygen release kinetics. rsc.org |
| Sensors | Host-guest chemistry involving the aromatic core. | Functional groups can be tailored for selective binding to specific analytes. |
Advanced Mechanistic Insights through Combined Experimental and Operando Techniques
A deep understanding of reaction mechanisms is crucial for optimizing existing processes and designing new functional materials. wikipedia.org Future research must employ advanced analytical methods to probe the synthesis and function of this compound in real-time.
Operando spectroscopy, which involves the spectroscopic characterization of materials while a reaction is in progress, is a particularly powerful methodology. wikipedia.org This approach allows for the establishment of clear structure-reactivity relationships by observing catalytic intermediates and structural changes under true working conditions. wikipedia.orgrsc.org For the synthesis of this compound, techniques such as operando X-ray Photoelectron Spectroscopy (XPS) could monitor the surface chemistry of catalysts, while Time-resolved X-ray Absorption Spectroscopy (TR-XAS) could reveal dynamic changes in the electronic and geometric structure of intermediates. numberanalytics.com
These experimental techniques, when combined with computational studies, can provide a comprehensive picture of the reaction landscape. nih.gov For example, kinetic analysis can help elucidate whether a reaction proceeds via a pre-equilibrium mechanism, involving the reversible dissociation of intermediates before a rate-limiting step. nih.gov Applying these combined approaches to study the behavior of this compound in a device—for instance, an OFET—could reveal degradation pathways or changes in the material's structure during operation, guiding the design of more robust materials. researchgate.net
Table 3: Operando Techniques for Mechanistic Analysis
| Technique | Type of Information Provided | Application to this compound Research |
|---|---|---|
| Operando XPS | Surface composition and electronic structure. numberanalytics.com | Studying catalyst surfaces during synthesis or electrode interfaces in devices. researchgate.net |
| Operando XAS | Dynamic electronic and geometric structure, oxidation states. wikipedia.orgnumberanalytics.com | Tracking the transformation of reactants and intermediates during synthesis. |
| Operando Raman Spectroscopy | Vibrational modes, bond formation/breaking. wikipedia.org | Monitoring structural changes in the molecule under operational stress (e.g., thermal, electrical). |
| Operando Mass Spectrometry | Gaseous reactants, products, and volatile intermediates. grafiati.com | Quantifying reaction kinetics and identifying byproducts in real-time. |
Integration with Artificial Intelligence and Machine Learning for Property Prediction and Compound Design
The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize molecular discovery and optimization. researchgate.net These computational tools can significantly accelerate the design-make-test-analyze cycle by predicting molecular properties from their structure, thereby reducing the need for costly and time-consuming experiments. researchgate.netmit.edu
For a compound like this compound, AI/ML models can be employed in several ways. Firstly, property prediction models can estimate its physicochemical and electronic characteristics, helping to screen its suitability for various applications. nih.govnih.gov This is particularly valuable in drug and materials discovery. researchgate.net Secondly, generative models can design novel molecules from scratch or by modifying existing scaffolds. nih.govchemrxiv.org These models can explore the vast chemical space around the dibenzothiophene core to suggest new derivatives with optimized properties, a process known as scaffold hopping or decoration. nih.govfrontiersin.org
Furthermore, AI can be integrated with automated synthesis platforms. nih.govchemrxiv.org An AI could design a novel derivative of this compound with a predicted high charge mobility, and then a retrosynthesis algorithm could devise the most efficient synthetic route, which could then be executed by a robotic system. nih.gov A significant challenge remains in ensuring that models perform well on out-of-distribution (OOD) data—molecules that are structurally different from the training set—which is crucial for true innovation. chemrxiv.org
Table 4: Application of AI/ML in the Development of Dibenzothiophene Derivatives
| AI/ML Application | Description | Potential Impact on this compound |
|---|---|---|
| Property Prediction | ML models are trained to predict properties (e.g., solubility, bandgap) from molecular structure. researchgate.netnih.gov | Rapidly screen potential applications and guide experimental work. |
| Generative Design | Deep learning models (e.g., VAEs, RNNs) generate novel chemical structures with desired properties. nih.govchemrxiv.org | Discover new dibenzothiophene derivatives with superior performance. |
| Scaffold Hopping & Decoration | AI suggests modifications to a known molecular scaffold to improve properties or find new active compounds. frontiersin.org | Optimize the structure of this compound for a specific function. |
| Retrosynthesis Prediction | AI algorithms predict plausible synthetic routes for a target molecule. nih.gov | Accelerate the synthesis of novel, computationally designed compounds. |
Q & A
Q. What are the common synthetic routes for 2-(4-dibenzothiophenyl)-2-propanol, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via Grignard reactions or Friedel-Crafts alkylation . For example, reacting dibenzothiophene with acetone in the presence of a Lewis acid (e.g., AlCl₃) under anhydrous conditions can yield the target alcohol. Optimization of temperature (0–25°C) and stoichiometric ratios (1:1.2 for dibenzothiophene:acetone) is critical to minimize side products like over-alkylated derivatives. Reaction progress should be monitored via TLC or HPLC .
- Key Factors :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | Higher yields at lower temps due to reduced side reactions |
| Solvent | Dichloromethane | Polar aprotic solvents improve electrophilic substitution |
| Catalyst Loading | 10–15 mol% AlCl₃ | Excess catalyst promotes decomposition |
Q. Which purification techniques are most effective for isolating this compound?
- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) is preferred due to the compound’s moderate polarity. Recrystallization from ethanol/water (7:3 v/v) can further enhance purity (>98%). Impurities such as unreacted dibenzothiophene or ketone intermediates are removed via selective elution .
Q. How can spectroscopic methods confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : A singlet at δ 1.6 ppm (2 CH₃ groups) and multiplet signals for aromatic protons (δ 7.2–8.1 ppm) confirm the dibenzothiophenyl moiety.
- MS (EI) : Molecular ion peak at m/z 298 [M]⁺ and fragment ions at m/z 211 (dibenzothiophenyl⁺) validate the structure.
- IR : Broad O-H stretch (~3450 cm⁻¹) and absence of C=O peaks distinguish the alcohol from ketone precursors .
Advanced Research Questions
Q. How do substituents on the dibenzothiophenyl ring affect the compound’s reactivity and stability?
- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂) at the 4-position decrease nucleophilicity, slowing oxidation rates. In contrast, electron-donating groups (e.g., -OCH₃) enhance stability but increase susceptibility to electrophilic attack. Comparative studies using Hammett plots (σ values) and DFT calculations can quantify these effects .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from:
- Assay Conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO) alter ligand-protein interactions.
- Purity : Trace impurities (e.g., residual AlCl₃) can inhibit enzymes non-specifically. Validate purity via HPLC (>99%) before testing.
- Control Experiments : Use known inhibitors (e.g., 4-fluorophenyl analogs) as internal benchmarks .
Q. How can computational modeling guide retrosynthetic planning for derivatives of this compound?
- Methodological Answer : Density Functional Theory (DFT) predicts transition-state energies for key steps (e.g., Friedel-Crafts alkylation). Tools like AutoGrow4 or Molsoft simulate steric and electronic effects of substituents, prioritizing routes with lower activation barriers (<25 kcal/mol). Retrosynthetic trees should incorporate protecting groups (e.g., TMS for -OH) to prevent undesired side reactions .
Q. What mechanistic insights explain the stereochemical outcomes of its oxidation reactions?
- Methodological Answer : Oxidation with PCC yields a ketone via a planar transition state, leading to racemization. In contrast, enzymatic oxidation (e.g., alcohol dehydrogenase) proceeds with retention of configuration due to stereoselective binding in the active site. Monitor stereochemistry via chiral HPLC or polarimetry .
Q. How can structure-activity relationships (SAR) optimize this compound for specific biological targets?
- Methodological Answer :
- Modifications : Introduce sulfonyl (-SO₂R) or amino (-NH₂) groups at the 2-position to enhance hydrogen bonding with target proteins.
- Assays : Test derivatives against panels of kinases or GPCRs using fluorescence polarization or SPR. Correlate activity with LogP values (optimal range: 2.5–3.5) to balance solubility and membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
